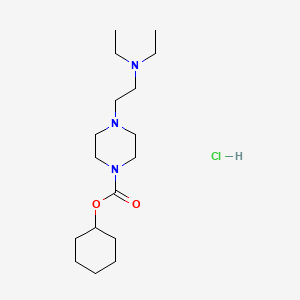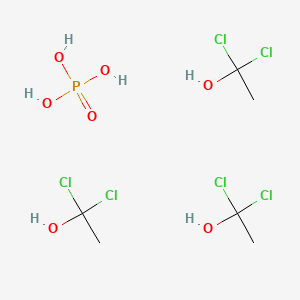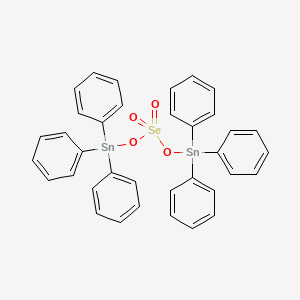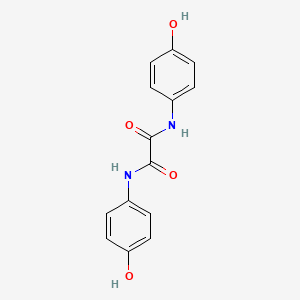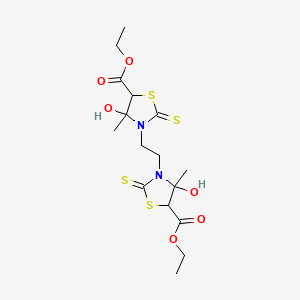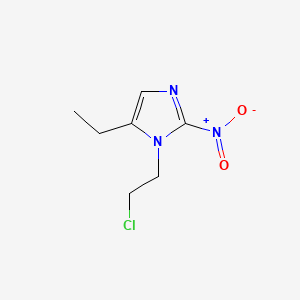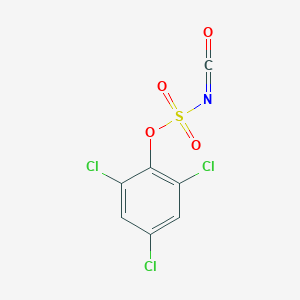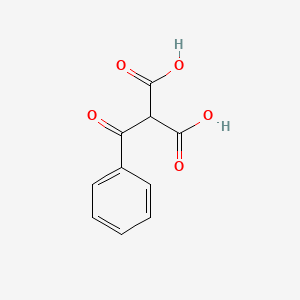
2-Benzoylpropanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylpropanedioic acid, also known as 2-benzoylmalonic acid, is an organic compound with the molecular formula C10H8O5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a benzoyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoylpropanedioic acid can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoylmalonate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by hydrolysis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylpropanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-Benzoylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzoylpropanedioic acid involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the malonic acid moiety can undergo decarboxylation under certain conditions. These reactions enable the compound to act as an intermediate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoylformic acid: Similar in structure but lacks the malonic acid moiety.
Benzyl alcohol: A reduction product of 2-benzoylpropanedioic acid.
Malonic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and a malonic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
17579-69-0 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-benzoylpropanedioic acid |
InChI |
InChI=1S/C10H8O5/c11-8(6-4-2-1-3-5-6)7(9(12)13)10(14)15/h1-5,7H,(H,12,13)(H,14,15) |
InChI Key |
RGCNRDSOFOALSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


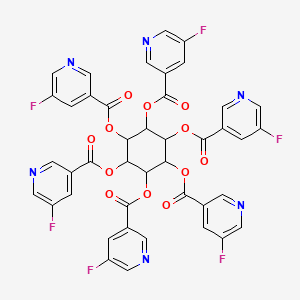
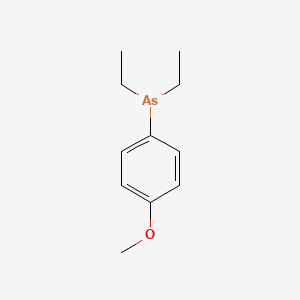
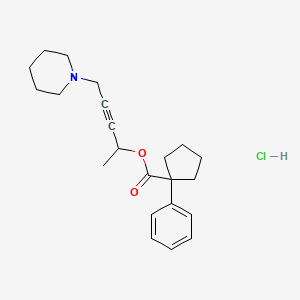
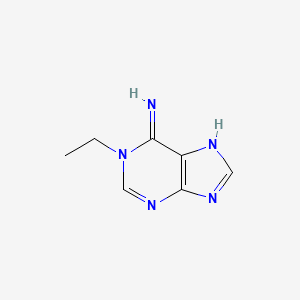
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
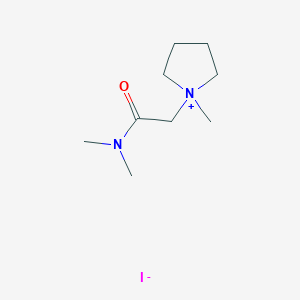
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
